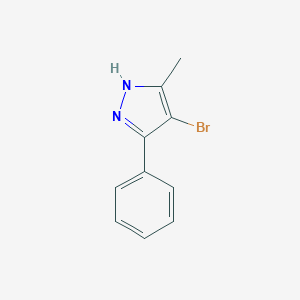

4-bromo-5-methyl-3-phenyl-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-methyl-3-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGCVNHAFYEVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353523 | |

| Record name | 4-bromo-3-methyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13808-66-7 | |

| Record name | 4-Bromo-3-methyl-5-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13808-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-3-methyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-3-METHYL-5-PHENYL-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Crystallography of 4-Bromo-5-methyl-3-phenyl-1H-pyrazole and Related Derivatives

While the crystal structure for 4-bromo-5-methyl-3-phenyl-1H-pyrazole is not publicly available, a detailed crystallographic analysis has been performed on the closely related isomer, 3-(4-bromophenyl)-5-methyl-1H-pyrazole . This analysis provides critical insights into the molecular geometry, crystal packing, and intermolecular forces that are characteristic of this class of compounds researchgate.net.

Determination of Molecular Geometry and Bond Parameters

The molecular structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole consists of a planar pyrazole (B372694) ring linked to a bromophenyl group at the C3 position. The planarity of the pyrazole and phenyl rings is a common feature in such aromatic heterocyclic systems. The dihedral angle, which is the angle between the planes of the pyrazole and the attached phenyl ring, is a key parameter in defining the molecule's conformation. In many phenyl-pyrazole derivatives, this angle is non-zero due to steric hindrance between the ortho-protons of the phenyl ring and the atoms of the pyrazole ring nih.gov. For instance, in 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole and phenyl rings are twisted with a dihedral angle of 22.68(8)° nih.gov. Similarly, in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl and pyrazole rings are inclined at a significant angle of 60.83(5)° mdpi.com.

Selected bond lengths and angles within the pyrazole and bromophenyl moieties are consistent with those of other pyrazole derivatives, reflecting the aromatic character of the rings. The C-N and C-C bond lengths within the pyrazole ring fall between typical single and double bond values.

Table 1: Selected Bond Parameters for Phenyl-Pyrazole Derivatives

| Parameter | Description | Value | Source Compound |

|---|---|---|---|

| Dihedral Angle | Angle between pyrazole and phenyl rings | 22.68(8)° | 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov |

| Dihedral Angle | Angle between pyrazole and phenyl rings | 60.83(5)° | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com |

Crystal Packing and Unit Cell Analysis

Table 2: Crystallographic Data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9070(3) |

| b (Å) | 9.2731(7) |

| c (Å) | 17.5641(14) |

| Volume (ų) | 962.09(12) |

Analysis of Intermolecular Interactions (e.g., N-H/N Hydrogen Bonding, Stacking)

The supramolecular assembly of pyrazole derivatives in the solid state is heavily influenced by noncovalent interactions. The most prominent of these is the N–H···N hydrogen bond, which is a prevalent interaction in the assembly of 1H-pyrazolyl molecules researchgate.net. In the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, molecules are linked together through these N–H···N hydrogen bonds, forming extended chains researchgate.net. The geometry of this hydrogen bond, specifically the N–H···N angle of 160°, indicates a strong and directional interaction that dictates the primary packing motif researchgate.net.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

While the specific spectrum for 4-bromo-5-methyl-3-phenyl-1H-pyrazole is not detailed in the searched literature, the expected chemical shifts can be inferred from closely related analogues.

Phenyl Protons (C₆H₅-) : The five protons on the phenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum. For example, in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the phenyl protons resonate as multiplets between δ 7.23 and 7.56 ppm mdpi.comresearchgate.net.

Methyl Protons (-CH₃) : The methyl group at the C5 position is expected to appear as a sharp singlet. In 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, the methyl protons show singlets at δ 2.26 and 2.28 ppm rsc.org.

Pyrazole N-H Proton : The proton attached to the nitrogen atom (N1) gives a signal that is often broad and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆ solution, the N-H proton of pyrazoles can appear significantly downfield; for instance, the hydroxyl proton in a pyrazol-ol tautomer, which is analogous to the N-H, appears at δ 12.16 ppm mdpi.com.

Table 3: Representative ¹H NMR Chemical Shifts for Phenyl-Pyrazole Derivatives

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Source Compound |

|---|---|---|---|---|

| Phenyl H-2,6 | 7.56 | m | CDCl₃ | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com |

| Phenyl H-3,5 | 7.42 | m | CDCl₃ | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com |

| Phenyl H-4 | 7.23 | m | CDCl₃ | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com |

| Methyl (C5-H) | ~2.26 | s | CDCl₃ | 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The assignment of pyrazole carbon chemical shifts has become routine, allowing for detailed structural analysis cdnsciencepub.com.

Pyrazole Ring Carbons :

C3 : This carbon, bearing the phenyl group, is expected to be in the aromatic region. In related compounds, C3 appears around δ 161.2 ppm mdpi.com.

C4 : The C4 carbon, substituted with a bromine atom, is significantly shielded. In 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, its signal is found at δ 82.0 ppm mdpi.com.

C5 : The C5 carbon, attached to the methyl group, typically resonates further downfield than C4. Studies show that 5-methyl pyrazoles have distinct chemical shifts from 3-methyl pyrazoles cdnsciencepub.com.

Phenyl Ring Carbons : The carbons of the phenyl ring will show several signals in the aromatic region, typically between δ 117 and 140 ppm. The ipso-carbon (C-1') attached to the pyrazole ring is found at δ 139.7 ppm in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com.

Methyl Carbon : The methyl carbon signal appears in the aliphatic region of the spectrum. Studies on pyrazole tautomers show that a methyl group at the C5 position typically resonates at a lower chemical shift (around 10 ppm) compared to a methyl group at the C3 position (around 13 ppm) cdnsciencepub.com.

Table 4: Representative ¹³C NMR Chemical Shifts for Phenyl-Pyrazole Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Solvent | Source Compound |

|---|---|---|---|

| C3 | 161.2 | CDCl₃ | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com |

| C4 | 82.0 | CDCl₃ | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com |

| C5 | 148.4 | CDCl₃ | 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole rsc.org |

| Phenyl C-1' | 139.7 | CDCl₃ | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com |

| Phenyl C-2',6' | 117.6 | CDCl₃ | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com |

| Phenyl C-3',5' | 129.4 | CDCl₃ | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com |

| Phenyl C-4' | 125.8 | CDCl₃ | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole mdpi.com |

Nitrogen-15 Nuclear Magnetic Resonance (15N NMR)

Nitrogen-15 NMR spectroscopy is a powerful, albeit less common, tool for the structural analysis of nitrogen-containing heterocyclic compounds such as pyrazoles. researchgate.netacs.orgbohrium.com Due to the large chemical shift range of the 15N nucleus, this technique is particularly sensitive to the electronic environment of the nitrogen atoms, making it an invaluable method for distinguishing between different tautomeric forms and studying prototropic exchange phenomena. researchgate.netresearchgate.net

The unsymmetrical substitution of the pyrazole ring in "4-bromo-5-methyl-3-phenyl-1H-pyrazole" gives rise to the possibility of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This results in two potential tautomeric forms: 4-bromo-5-methyl-3-phenyl-1H-pyrazole and 4-bromo-3-methyl-5-phenyl-1H-pyrazole.

Studies on related 3(5)-phenylpyrazoles have demonstrated that the tautomeric equilibrium is influenced by factors such as the nature and position of substituents, the solvent, and the temperature. fu-berlin.de Low-temperature 15N NMR spectroscopy is particularly effective for these investigations as it can slow the rate of proton exchange to the point where distinct signals for the nitrogen atoms in each tautomer can be observed and quantified. fu-berlin.de

For "4-bromo-5-methyl-3-phenyl-1H-pyrazole," it is anticipated that the equilibrium would favor the tautomer where the phenyl group is at the 3-position and the methyl group is at the 5-position. This is based on studies of similar 3(5)-phenylpyrazoles, which generally exist as mixtures rich in the 3-phenyl tautomer. fu-berlin.de The 15N NMR spectrum would be expected to show two distinct sets of signals for the two nitrogen atoms (N1 and N2) of the two tautomers, with the relative integrals of these signals providing the tautomeric equilibrium constant (KT).

Table 1: Expected 15N NMR Chemical Shift Ranges for the Tautomers of 4-bromo-5-methyl-3-phenyl-1H-pyrazole

| Tautomer | Nitrogen Atom | Expected Chemical Shift Range (ppm) |

| 4-bromo-5-methyl-3-phenyl-1H-pyrazole | N1 (pyrrolic) | -160 to -180 |

| N2 (pyridinic) | -80 to -100 | |

| 4-bromo-3-methyl-5-phenyl-1H-pyrazole | N1 (pyrrolic) | -160 to -180 |

| N2 (pyridinic) | -80 to -100 |

Note: The expected chemical shift ranges are based on typical values for pyrazole derivatives and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of "4-bromo-5-methyl-3-phenyl-1H-pyrazole" would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. These data are instrumental in confirming the presence of key structural features.

The spectrum would be characterized by a broad N-H stretching vibration in the region of 3200-3400 cm-1, indicative of the pyrazole ring's secondary amine. Aromatic C-H stretching vibrations from the phenyl group would appear around 3000-3100 cm-1, while aliphatic C-H stretching from the methyl group would be observed in the 2850-2960 cm-1 range. The C=C and C=N stretching vibrations of the pyrazole and phenyl rings are expected in the 1400-1650 cm-1 region. A C-Br stretching frequency would likely be observed at lower wavenumbers, typically in the 500-600 cm-1 range.

Table 2: Expected Characteristic IR Absorption Bands for 4-bromo-5-methyl-3-phenyl-1H-pyrazole

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C, C=N | Stretching | 1400 - 1650 |

| C-N | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 600 |

Note: These are generalized ranges and the exact positions of the absorption bands can be influenced by the molecular structure and sample state.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For "4-bromo-5-methyl-3-phenyl-1H-pyrazole," mass spectrometry would confirm the molecular formula, C10H9BrN2.

The molecular ion peak (M+) in the mass spectrum would be expected at an m/z value corresponding to the molecular weight of the compound. A key feature of the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of a bromine atom, there would be two peaks of nearly equal intensity, [M]+ and [M+2]+, separated by 2 m/z units, which is characteristic of the natural isotopic abundance of bromine (79Br and 81Br). The exact molecular weight of 4-bromo-5-methyl-3-phenyl-1H-pyrazole is 237.10 g/mol . chemdict.com

Fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for pyrazoles include the loss of small molecules such as HCN or N2, as well as cleavage of the substituents from the pyrazole ring.

Table 3: Expected Mass Spectrometry Data for 4-bromo-5-methyl-3-phenyl-1H-pyrazole

| Ion | Expected m/z | Notes |

| [M]+ | 236/238 | Molecular ion peak showing the characteristic bromine isotopic pattern |

| [M-Br]+ | 157 | Loss of the bromine atom |

| [C6H5CN]+ | 103 | Phenyl cyanide fragment |

| [C6H5]+ | 77 | Phenyl cation fragment |

Note: The relative intensities of the fragment ions would depend on the ionization method and energy used.

Tautomerism and Isomerism of 4 Bromo 5 Methyl 3 Phenyl 1h Pyrazole

Prototropic Tautomerism in 1H-Pyrazoles (N1-H vs N2-H)

The defining structural feature of N-unsubstituted 1H-pyrazoles is the capacity to undergo annular prototropic tautomerism. nih.govencyclopedia.pub This process involves the reversible migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole (B372694) ring. encyclopedia.pub This constitutional isomerism results in two distinct tautomeric forms that are in dynamic equilibrium. encyclopedia.pub

For the asymmetrically substituted 4-bromo-5-methyl-3-phenyl-1H-pyrazole, this tautomerism manifests as an equilibrium between two forms:

Tautomer A: 4-bromo-5-methyl-3-phenyl-1H-pyrazole

Tautomer B: 4-bromo-3-methyl-5-phenyl-1H-pyrazole

The position of this equilibrium is not static; it is influenced by the physical state (solid or solution), solvent polarity, temperature, and the electronic properties of the substituents attached to the pyrazole core. nih.govfu-berlin.de The study of this equilibrium is crucial as the two tautomers, being different chemical entities, can exhibit distinct reactivity and biological activity. encyclopedia.pub

Experimental Elucidation of Tautomeric Forms

The determination of tautomeric populations in both solid and solution phases relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, often supported by theoretical calculations. researchgate.net

In the crystalline solid state, pyrazole derivatives typically exist as a single tautomer due to the energetic favorability of a specific arrangement within the crystal lattice. nih.gov Intermolecular forces, particularly strong N-H···N hydrogen bonds, lead to the formation of well-ordered self-associated structures such as cyclic dimers, trimers, or tetramers. encyclopedia.pubfu-berlin.dersc.org

While the crystal structure for 4-bromo-5-methyl-3-phenyl-1H-pyrazole is not specifically detailed in the provided search results, analysis of closely related compounds provides strong predictive power. An X-ray crystallography study of 4-bromo-3(5)-phenylpyrazole, an analogue lacking the methyl group, unequivocally showed that it exists as the 4-bromo-3-phenyl-1H-pyrazole tautomer in the solid state. fu-berlin.de Further studies on other 4-bromo-1H-pyrazoles have consistently found that when a substituent is present at the 3(5) position, the tautomer with the substituent at position 3 is the one observed in the solid phase. researchgate.net These findings strongly suggest that 4-bromo-5-methyl-3-phenyl-1H-pyrazole also crystallizes as a single tautomer, specifically the 3-phenyl form (Tautomer A).

In contrast to the solid state, N-unsubstituted pyrazoles in solution often exist as a mixture of both tautomers in a dynamic equilibrium. beilstein-journals.org The rapid proton transfer between N1 and N2 at room temperature can lead to a time-averaged signal in NMR spectroscopy, often observed as broadened signals for the C3 and C5 carbons and their substituents. nih.govfu-berlin.de

To resolve these individual tautomers, low-temperature NMR studies are employed to slow the rate of proton exchange. fu-berlin.de A study on 3(5)-methyl-3(5)-phenylpyrazole, a very close analogue to the title compound, used this technique to determine the tautomeric equilibrium constant in solution. The results showed that the mixture is rich in the 3-phenyl-5-methyl tautomer, which corresponds to Tautomer A of the title compound. fu-berlin.de

The ratio of tautomers in solution is highly dependent on the solvent and temperature. nih.govingentaconnect.com Solvents can significantly alter the tautomeric equilibrium by disrupting the intermolecular hydrogen bonds that lead to pyrazole self-association. encyclopedia.pub In non-polar solvents like chloroform (B151607) (CDCl₃) or benzene, pyrazoles tend to exist as dimers or other oligomers, similar to the solid state. mdpi.com However, in polar, hydrogen-bond accepting solvents like dimethyl sulfoxide (B87167) (DMSO) or acetone, the solvent molecules compete for hydrogen bonding, breaking up the pyrazole aggregates and favoring monomeric species. nih.govmdpi.com This shift from self-association to solvent-association directly impacts the position of the tautomeric equilibrium.

Theoretical studies using Density Functional Theory (DFT) with a Polarized Continuum Model (PCM) have quantified the effect of solvent polarity on the tautomerization of 4-bromo substituted 1H-pyrazoles. ingentaconnect.com These calculations show that both the reaction rate and the equilibrium constant (Keq) are dependent on the dielectric constant of the solvent, typically reaching a constant value in more polar solvents. ingentaconnect.com

Below is a table illustrating the calculated influence of various solvents on the tautomeric equilibrium constant for a model 4-bromo substituted pyrazole system.

| Solvent | Dielectric Constant (ε) | Calculated Equilibrium Constant (Keq) |

|---|---|---|

| Cyclohexane | 2.02 | Dependent on specific pyrazole, favors less polar tautomer |

| Ether | 4.34 | Shifts equilibrium relative to non-polar solvents |

| Dichloromethane | 8.93 | Approaches limiting value |

| Acetone | 20.70 | Favors more polar tautomer |

| Ethanol | 24.55 | Favors more polar tautomer, H-bonding effects |

| Acetonitrile | 36.64 | Favors more polar tautomer |

| DMSO | 46.70 | Strongly favors monomeric forms and polar tautomer |

| Water | 78.39 | Strongly favors more polar tautomer |

Note: The qualitative trend is derived from computational studies on 4-bromo substituted pyrazoles. ingentaconnect.com

Temperature is another critical variable. As mentioned, decreasing the temperature slows the proton exchange rate, allowing for the distinct NMR signals of each tautomer to be resolved and their relative concentrations to be measured by integration. fu-berlin.de

Solution-Phase Tautomeric Equilibria

Steric and Electronic Effects on Tautomeric Preferences

The intrinsic preference for one tautomer over another is governed by the electronic and steric nature of the substituents on the pyrazole ring. nih.gov A general principle has emerged from numerous studies: the N-H group of the pyrazole tends to be located closer to the more electron-donating substituent. mdpi.com This places the lone pair of the sp²-hybridized nitrogen atom closer to the more electron-withdrawing group, an electronically favorable arrangement. mdpi.comnih.gov

In the case of 4-bromo-5-methyl-3-phenyl-1H-pyrazole:

The methyl group at position 5 is a classic electron-donating group (EDG) through an inductive effect.

The phenyl group at position 3 is generally considered electron-withdrawing via induction but can participate in resonance.

The bromo group at position 4 is electron-withdrawing through its inductive effect.

Based on the principle above, the electron-donating methyl group at C5 would stabilize the tautomer where the mobile proton resides on the adjacent N1 nitrogen. This corresponds to Tautomer A (4-bromo-5-methyl-3-phenyl-1H-pyrazole) . This prediction is strongly supported by experimental evidence from the analogue 3(5)-methyl-3(5)-phenylpyrazole, which was found to exist predominantly as the 3-phenyl-5-methyl tautomer. fu-berlin.de The electronic donating nature of the methyl group favors the existence of the tautomer where it is at position 5. nih.gov

Chemical Reactivity and Functionalization

Reactivity of the Bromine Atom at C4 Position

The bromine atom at the C4 position of the pyrazole (B372694) ring is a key site for functionalization. It can participate in both nucleophilic and electrophilic substitution reactions, although the latter is less common for this specific position.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic substitution, which preferentially occurs at the C4 position if it is unsubstituted. rrbdavc.orgscribd.com Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. scribd.com However, with the C4 position already occupied by a bromine atom, further electrophilic substitution on the ring is less favorable and would require harsh conditions, potentially leading to a mixture of products or reaction at other sites like the phenyl ring.

Nucleophilic Substitution: The C4-bromo group can be replaced by various nucleophiles. This is a common strategy for introducing new functional groups at this position. While direct nucleophilic aromatic substitution can be challenging, transition-metal-catalyzed cross-coupling reactions are highly effective. These reactions significantly expand the synthetic utility of 4-bromopyrazoles.

Recent research has highlighted unexpected reactivity at the C4 position. For instance, studies on C4-Bromopyrazolyl-α-aminonitrile revealed an unusual intramolecular substituent effect, leading to the formation of a C4-Bromovinyl pyrazole instead of the expected product from a bimolecular nucleophilic substitution (SN2) reaction. chemrxiv.orgchemrxiv.org This differential reactivity compared to its iodo-analogue was rationalized through computational studies, which pointed to a specific conformation and an intramolecular electrocyclic rearrangement. chemrxiv.org

Brominated pyrazoles are valuable intermediates for a variety of transition metal-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Reaction with organozinc reagents. jmcs.org.mx

These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C4 position. For example, the reactivity of 1-(2-bromobenzyl)-4-bromopyrazoles in palladium-catalyzed direct arylation has been investigated, demonstrating that C5-arylation can be achieved without cleaving the C4-bromo bond. researchgate.net

Reactivity of Pyrazole Ring Nitrogens

The two nitrogen atoms in the pyrazole ring are nucleophilic and can be readily functionalized, most commonly through alkylation and arylation reactions. The presence of two non-equivalent nitrogen atoms in an unsymmetrically substituted pyrazole like 4-bromo-5-methyl-3-phenyl-1H-pyrazole leads to the possibility of regioisomers upon N-functionalization.

N-Alkylation and N-Arylation Reactions

N-Alkylation: The pyrazole nitrogen can be alkylated using various alkylating agents such as alkyl halides in the presence of a base. rrbdavc.org Solvent-free conditions using microwave irradiation have been shown to be an efficient method for N-alkylating pyrazoles, often providing good yields and minimizing side reactions. researchgate.net Acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles has also been developed as a method to synthesize N-alkyl pyrazoles. mdpi.com

N-Arylation: N-arylation can be achieved by reacting the pyrazole with aryl halides, typically under transition-metal catalysis (e.g., Ullmann condensation or Buchwald-Hartwig amination) or via nucleophilic aromatic substitution with activated aryl halides. beilstein-journals.orgsemanticscholar.org The reaction of 3,5-disubstituted pyrazoles with fluoronitrobenzenes, for example, can be performed using classical heating or microwave irradiation to afford N-arylpyrazoles. semanticscholar.orgresearchgate.net

Regioselective Functionalization of Pyrazole Nitrogens

For an unsymmetrical pyrazole such as 4-bromo-5-methyl-3-phenyl-1H-pyrazole, N-functionalization can lead to two possible regioisomers. The regioselectivity of these reactions is influenced by several factors, including:

Steric Hindrance: Bulky substituents at the C3 or C5 positions can direct the incoming electrophile to the less sterically hindered nitrogen atom. In the case of 3-methyl-5-phenyl-1H-pyrazole, alkylation can yield a mixture of regioisomers, with the major product often determined by steric effects. mdpi.com Theoretical calculations and experimental results suggest that bulky groups at C3 favor functionalization at the N1 position. nih.gov

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regiochemical outcome. For instance, in the N-arylation of 3,5-disubstituted pyrazoles, classical heating conditions may favor one isomer due to steric hindrance, while microwave irradiation without a solvent can alter the regioselectivity. researchgate.net The use of specific bases like K2CO3 in DMSO has been shown to achieve regioselective N1-alkylation and -arylation of 3-substituted pyrazoles. figshare.com

Reactions Involving Methyl and Phenyl Substituents

The methyl and phenyl groups attached to the pyrazole ring are generally less reactive than the bromine atom or the ring nitrogens. However, they can undergo certain transformations under specific conditions.

Methyl Group: The methyl group can potentially be functionalized through free-radical halogenation, although this might require harsh conditions that could affect other parts of the molecule. It can also participate in condensation reactions if activated.

Phenyl Group: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). masterorganicchemistry.com The position of substitution on the phenyl ring (ortho, meta, or para) will be directed by the pyrazole ring, which acts as a substituent.

Cycloaddition Reactions of Pyrazole Derivatives

Pyrazole derivatives can participate in cycloaddition reactions, a powerful tool for constructing more complex heterocyclic systems. The most common type is the [3+2] cycloaddition.

Pyrazoles can be synthesized via 1,3-dipolar cycloaddition reactions, for example, between a nitrile imine and an alkene or alkyne. nih.govresearchgate.net While the aromatic pyrazole ring itself is generally not a reactive diene or dienophile in Diels-Alder reactions, its derivatives can be designed to participate in such transformations. More commonly, pyrazoles are the products of cyclocondensation or cycloaddition reactions rather than the starting reactants. beilstein-journals.orgnih.gov For instance, multicomponent reactions often utilize [3+2] cyclocondensation or cycloaddition as a key step to form the pyrazole ring itself. beilstein-journals.orgnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict a wide range of molecular properties. These calculations form the basis for the analyses discussed in the subsequent sections.

The first step in a computational study is typically geometry optimization, which involves finding the minimum energy conformation of the molecule. For substituted pyrazoles, the planarity of the pyrazole ring and the dihedral angles between the pyrazole and any aryl substituents are key structural parameters. In related phenyl-substituted pyrazoles, the phenyl ring is often twisted out of the plane of the pyrazole ring to minimize steric hindrance. For instance, in 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole and phenyl rings are twisted with a dihedral angle of 22.68 (8)°. It is anticipated that the optimized structure of 4-bromo-5-methyl-3-phenyl-1H-pyrazole would exhibit a similar non-planar arrangement between the phenyl and pyrazole rings.

Table 1: Predicted Key Geometric Parameters for Pyrazole Derivatives

| Parameter | Typical Value (Å or °) |

|---|---|

| N1-N2 bond length | ~1.35 Å |

| C3-N2 bond length | ~1.33 Å |

| C4-C5 bond length | ~1.38 Å |

| Dihedral Angle (Pyrazole-Phenyl) | 20-50° |

Note: This table represents typical values for phenyl-substituted pyrazoles and serves as an estimation for 4-bromo-5-methyl-3-phenyl-1H-pyrazole.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For pyrazole derivatives, the HOMO is typically distributed over the pyrazole and phenyl rings, while the LUMO is often localized more on the pyrazole ring and any electron-withdrawing substituents. The presence of a bromine atom at the C4 position is expected to influence the energies and distributions of these orbitals. DFT calculations on similar molecules, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provide insights into these properties researchgate.net.

Table 2: Representative FMO Energies for Substituted Pyrazoles

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.0 to -7.0 |

| LUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Note: These values are illustrative, based on data for related pyrazole structures, and may vary for the specific title compound.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. MEP maps are color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red, and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

In substituted pyrazoles, the nitrogen atoms of the pyrazole ring are typically regions of negative potential, making them susceptible to electrophilic attack or hydrogen bonding. The hydrogen atom on the N1 nitrogen, conversely, represents a region of positive potential. The phenyl ring and the bromine atom would also exhibit distinct electrostatic potential features, influencing the molecule's intermolecular interactions. Computational studies on various pyrazole and heterocyclic systems consistently use MEP analysis to predict sites of interaction nih.govresearchgate.net.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the stability arising from these interactions. For pyrazole derivatives, NBO analysis helps to understand the resonance within the pyrazole ring and the electronic interactions between the ring and its substituents. Studies on related compounds, such as certain pyrazoline derivatives, have utilized NBO analysis to elucidate their electronic structure nih.gov.

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Theoretical predictions for various pyrazole derivatives have shown good correlation with experimental data, aiding in the correct assignment of signals researchgate.netresearchgate.netnih.gov. For 4-bromo-5-methyl-3-phenyl-1H-pyrazole, calculations would predict the chemical shifts for the methyl protons, the aromatic protons on the phenyl ring, and the distinct carbon signals of the pyrazole and phenyl rings.

Vibrational Frequencies: Theoretical vibrational frequencies and their corresponding infrared (IR) and Raman intensities can be calculated to help assign experimental spectra. These calculations can identify characteristic vibrational modes, such as N-H stretching, C=C and C=N ring stretching, and C-H bending vibrations. Studies on compounds like (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole have demonstrated the accuracy of DFT in predicting vibrational spectra .

For pyrazoles that are unsubstituted on the ring nitrogen atoms, prototropic tautomerism is a key feature. The hydrogen atom can be located on either of the two nitrogen atoms, leading to different tautomeric forms. For the title compound, the primary tautomeric equilibrium would be between 4-bromo-5-methyl-3-phenyl-1H-pyrazole and 4-bromo-3-methyl-5-phenyl-1H-pyrazole.

DFT calculations are an excellent method for determining the relative stabilities of these tautomers. By calculating the total electronic energy of the optimized geometry for each tautomer, the more stable form can be identified. Studies on 3(5)-phenylpyrazoles have shown that the tautomer with the phenyl group at the 3-position is generally more stable fu-berlin.de. The relative energies can be influenced by substitution patterns and solvent effects.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-bromo-5-methyl-3-phenyl-1H-pyrazole |

| 4-bromo-3-methyl-5-phenyl-1H-pyrazole |

| 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in laser technology, optical data storage, and telecommunications. The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, a phenomenon governed by its molecular structure and electronic characteristics. For organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, significant NLO effects can be observed.

Computational methods, primarily Density Functional Theory (DFT), are widely employed to predict the NLO properties of novel compounds. These calculations can determine key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation, a key NLO phenomenon.

Table 1: Representative Non-Linear Optical Properties of Pyrazole Derivatives (Hypothetical Data for Illustrative Purposes)

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First-Order Hyperpolarizability (β) (a.u.) |

| Pyrazole Derivative A | 3.5 | 150 | 800 |

| Pyrazole Derivative B | 4.2 | 180 | 1200 |

| Pyrazole Derivative C | 2.8 | 130 | 650 |

Note: The data in this table is hypothetical and serves to illustrate the typical parameters measured in NLO studies of pyrazole derivatives. No specific data was found for 4-bromo-5-methyl-3-phenyl-1H-pyrazole.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a profound method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density. This approach allows for a rigorous definition of atoms within a molecule and the characterization of the chemical bonds between them as either shared (covalent) or closed-shell (ionic, van der Waals) interactions.

Key topological parameters derived from QTAIM analysis at the bond critical points (BCPs) include the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total electron energy density (H(r)). The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0, characteristic of covalent bonds) or depleted (∇²ρ(r) > 0, characteristic of ionic bonds).

Table 2: Typical QTAIM Parameters for Covalent Bonds in Organic Molecules (Illustrative)

| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) |

| C-C | ~0.24 | ~-0.6 |

| C=C | ~0.34 | ~-0.9 |

| C-N | ~0.28 | ~-0.8 |

| C-Br | ~0.15 | ~-0.2 |

Note: This table provides typical ranges for QTAIM parameters for common bond types and is for illustrative purposes only. No specific QTAIM data is available for 4-bromo-5-methyl-3-phenyl-1H-pyrazole.

Molecular Docking Studies (In Silico Enzyme Interaction)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is instrumental in predicting the binding affinity and interaction mode of a small molecule (ligand) with the active site of a target protein or enzyme. This in silico approach allows for the rapid screening of virtual libraries of compounds and provides valuable insights into the structural basis of their biological activity.

While 4-bromo-5-methyl-3-phenyl-1H-pyrazole has been identified as a potential inhibitor of BET bromodomains, specific molecular docking studies detailing its interaction with enzyme active sites are not extensively documented in publicly available research.

The general procedure for molecular docking studies of pyrazole derivatives against a specific enzyme involves preparing the 3D structures of both the ligand and the protein. The ligand is then placed in the active site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. The pose with the lowest binding energy is considered the most likely binding mode. Analysis of this predicted complex can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.

Table 3: Illustrative Molecular Docking Results for a Hypothetical Pyrazole Derivative against a Target Enzyme

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 23, LEU 56, PHE 89 |

| Hydrogen Bond Interactions | SER 25 (2.8 Å) |

Note: The data presented in this table is purely illustrative of the output of a molecular docking study and does not represent actual data for 4-bromo-5-methyl-3-phenyl-1H-pyrazole.

Biological Activity Profiles: in Vitro Mechanistic Studies

Antibacterial Activity: In Vitro Mechanisms

The emergence of drug-resistant bacterial strains necessitates the development of novel antimicrobial agents. Pyrazole (B372694) derivatives have been identified as a promising class of compounds with significant antibacterial properties. nih.gov

Studies on various substituted pyrazole derivatives have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives were synthesized and evaluated for their antibacterial potency. nih.gov Within this series, compounds with methyl and halogen substitutions, particularly 4-bromo and 3-methyl substitutions, exhibited high activity, with minimum inhibitory concentration (MIC) values as low as 1 µg/mL against Bacillus subtilis. nih.gov Similarly, bromo-substituted compounds in a series of 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives were among the most active, with MIC values as low as 0.78 µg/mL. nih.gov

The mechanism of action for some pyrazole derivatives has been linked to the inhibition of fatty acid biosynthesis, a critical pathway for bacterial survival. nih.gov Other pyrazole-containing compounds have been reported to act as inhibitors of DNA gyrase and topoisomerase IV. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| Pyrazole derivative with 4-bromo and 3-methyl substitutions | Bacillus subtilis ATCC 6623 | 1 |

| Bromo-substituted trifluoromethyl phenyl pyrazole derivative | Staphylococcus aureus | 0.78 |

| Bromo-substituted trifluoromethyl phenyl pyrazole derivative | Enterococcus faecalis | 0.78 |

Note: This table presents data for structurally related compounds to indicate the potential antibacterial activity of brominated pyrazoles.

Structure-activity relationship (SAR) studies provide valuable insights into how the chemical structure of a compound influences its biological activity. For brominated pyrazoles, the position and nature of substituents on the pyrazole ring and its associated phenyl groups are crucial for their antibacterial potency. nih.gov

Research has shown that the presence of a halogen, such as bromine, on the phenyl ring of pyrazole derivatives often enhances antibacterial activity. nih.gov For example, in a series of trifluoromethyl phenyl-substituted pyrazoles, halogen substitutions significantly increased the activity, with bromo-substituted compounds being the most potent. nih.gov It has also been noted that hydrophobic halogen substituents are generally required for antibacterial activity, as polar groups like sulfonamides can diminish or eliminate the antimicrobial properties. nih.gov The combination of a methyl group and a bromo-substituent on the anilino moiety of certain pyrazole derivatives has been shown to improve activity against Gram-positive bacteria. nih.gov

Antifungal Activity: In Vitro Mechanisms

In addition to their antibacterial properties, pyrazole derivatives have been investigated for their potential as antifungal agents. nih.gov The increasing prevalence of fungal infections, particularly in immunocompromised individuals, drives the search for new and effective antifungal drugs. researchgate.net

Studies on pyrazole carboxamide derivatives have shown that some of these compounds exhibit excellent and broad-spectrum antifungal activities. arabjchem.org For example, a novel synthesized compound, 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole, demonstrated moderate antifungal activity against Candida tropicalis, Candida parapsilosis, and Candida albicans, with inhibitory effects observed at concentrations of 25 to 50 μg/mL. researchgate.netveterinaria.orgresearchgate.net The mechanism of action for some pyrazole carboxamides is thought to involve the disruption of the fungal cell membrane, leading to the inhibition of fungal growth. arabjchem.org

SAR analysis of certain pyrazole series revealed that the presence of a phenyl group at the 1-position of the pyrazole ring was important for antifungal activity. arabjchem.org The nature of substituents on this phenyl ring can further modulate the activity.

Table 2: In Vitro Antifungal Activity of a Brominated Pyrazole Derivative

| Compound | Fungal Strain | Inhibitory Concentration (µg/mL) |

| 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | Candida albicans | 25-50 |

| 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | Candida parapsilosis | 25-50 |

| 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | Candida tropicalis | 25-50 |

Note: This table presents data for a structurally related compound to indicate the potential antifungal activity of brominated pyrazoles.

Anti-Inflammatory Activity: In Vitro Mechanisms

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation.

The anti-inflammatory action of many pyrazole-based compounds is attributed to their ability to inhibit COX enzymes, particularly COX-2. acs.org The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov

A number of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated as COX-1/COX-2 inhibitors. tandfonline.comnih.gov Many of these compounds were found to be more potent inhibitors of COX-2 than COX-1. nih.gov Molecular docking studies have shown that these pyrazole derivatives can fit into the active site of the COX-2 enzyme. nih.gov The substitution pattern on the pyrazole ring and its aryl substituents plays a critical role in determining the potency and selectivity of COX inhibition. researchgate.net For instance, the presence of a methanesulfonyl (SO2CH3) or sulphamoyl (SO2NH2) pharmacophore on the N1-phenyl ring is a common feature in many selective COX-2 inhibitors. tandfonline.com

While direct studies on 4-bromo-5-methyl-3-phenyl-1H-pyrazole are limited, research on related pyrazolyl thiazolones, including a derivative with a 3-(4-bromophenyl) group, showed potent COX-2 inhibitory activity, with IC50 values comparable to the reference drug celecoxib. nih.gov

Table 3: In Vitro COX-2 Inhibitory Activity of a Brominated Pyrazolyl Thiazolone

| Compound | Enzyme | IC50 (µM) |

| (Z)-5-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one | COX-2 | 0.09 - 0.14 |

| Celecoxib (Reference) | COX-2 | ~0.09 |

Note: This table presents data for a structurally related compound to indicate the potential anti-inflammatory activity of brominated pyrazoles.

Anticancer Activity: In Vitro Cytotoxicity and Mechanisms

The pyrazole scaffold is a key component in a number of anticancer agents. nih.govresearchgate.net Derivatives of pyrazole have demonstrated significant cytotoxic effects against various human cancer cell lines through diverse mechanisms of action.

In vitro studies have shown that pyrazole derivatives can induce apoptosis (programmed cell death), inhibit cell cycle progression, and target specific enzymes involved in cancer cell proliferation. nih.govnih.gov For example, certain pyrazole-indole hybrids have shown excellent anticancer activity against liver cancer (HepG2) cell lines, with IC50 values significantly lower than the standard drug doxorubicin. nih.gov The proposed mechanism for some of these compounds involves the inhibition of cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle. nih.gov

The cytotoxic potential of brominated pyrazoles has also been investigated. Chloro and bromo-pyrazole curcumin (B1669340) Knoevenagel condensates have been shown to have augmented anticancer activity against human cervical cancer cells. nih.gov Furthermore, 4,4-dibromo-5-pyrazolone derivatives have been identified as important cytotoxic agents for the treatment of tumor metastasis. nih.gov A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were evaluated for their anticancer activity, with some compounds demonstrating significant growth inhibition against various cancer cell lines, including CNS, renal, and leukemia cancer cell lines. mdpi.com

Table 4: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Pyrazole-indole hybrid 7a | HepG2 (Liver) | 6.1 |

| Pyrazole-indole hybrid 7b | HepG2 (Liver) | 7.9 |

| Pyrazolo[3,4-b]pyridine 9a | Hela (Cervical) | 2.59 |

| Pyrazolo[3,4-b]pyridine 14g | MCF7 (Breast) | 4.66 |

| Pyrazolo[3,4-b]pyridine 14g | HCT-116 (Colon) | 1.98 |

| Doxorubicin (Reference) | HepG2 (Liver) | 24.7 |

Note: This table presents data for structurally related compounds to indicate the potential anticancer activity of brominated pyrazoles.

Enzyme Inhibition Studies (e.g., α-Glucosidase, α-Amylase)

The pyrazole scaffold is a prominent feature in compounds designed for enzyme inhibition. While direct and extensive studies on 4-bromo-5-methyl-3-phenyl-1H-pyrazole are not widely documented in the reviewed literature, the investigation of structurally related pyrazole derivatives provides significant insights into their potential as enzyme inhibitors, particularly against α-glucosidase.

α-Glucosidase inhibitors are crucial for managing postprandial hyperglycemia, a key aspect of treating type 2 diabetes, by delaying carbohydrate digestion. acs.orgnih.gov Research into various pyrazole-containing compounds has demonstrated their potent inhibitory effects on this enzyme. For instance, a series of novel 2,3-dihydroquinazolin-4(1H)-ones derived from 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde showed potent α-glucosidase inhibitory activity, with some derivatives exhibiting stronger inhibition than the standard drug acarbose (B1664774). acs.org Similarly, studies on 7-carbo-substituted 5-bromo-3-methylindazoles revealed significant α-glucosidase inhibition, with IC50 values ranging from 0.42 to 51.51 μM, comparable or superior to acarbose (IC50 = 0.82 μM). newschool.edu

The presence of a bromo substituent on the heterocyclic ring has been noted in highly active compounds. In one study, a compound featuring a 4-bromophenyl group linked to a triazole ring system was found to be a hundred times more active than the standard drug against α-glucosidase, with an IC50 value of 1.7 µM. nih.gov This highlights the potential contribution of the bromo-aryl moiety to the inhibitory activity. The general findings suggest that the pyrazole nucleus, often in combination with halogen substituents, serves as a key pharmacophore for potent α-glucosidase inhibition. acs.orgnewschool.edunih.gov

Table 1: α-Glucosidase Inhibition by Structurally Related Pyrazole Derivatives

| Compound Class | Key Structural Features | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazol-quinazolinones | Derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Potent, some stronger than acarbose | acs.org |

| 5-Bromo-3-methylindazoles | Bromo-indazole core | 0.42–51.51 μM | newschool.edu |

| Triazolyl-thiopyridazines | 4-Bromo substituted derivative | 1.7 µM | nih.gov |

| Quercetin (for comparison) | Flavonoid | 5.41 µg/mL | nih.gov |

| Acarbose (Standard) | --- | 173 µM / 0.82 µM | newschool.edunih.gov |

Herbicidal Activity: In Vitro Mechanistic Insights

Pyrazole derivatives constitute a significant class of agrochemicals, with several compounds commercialized as herbicides. nih.gov The structural motif is recognized for a wide spectrum of biological activities, including herbicidal action. nih.govmdpi.com Research has shown that substituted phenylpyrazole derivatives can exhibit potent herbicidal activity against various weeds. mdpi.com

For example, certain substituted phenylpyrazole derivatives have demonstrated over 90% herbicidal activity against Abutilon theophrasti at an application rate of 150 g a.i./hm². mdpi.com While specific in vitro mechanistic studies on 4-bromo-5-methyl-3-phenyl-1H-pyrazole were not found in the provided search results, the herbicidal potential of related structures is well-established. A novel pyrazole compound containing a trifluoromethyl group was reported to have high herbicidal activity. nih.gov Another study synthesized a series of pyrazole derivatives containing phenylpyridine moieties that showed moderate herbicidal activities against weeds like Digitaria sanguinalis and Setaria viridis in post-emergence treatments. mdpi.com These findings suggest that the pyrazole core is a viable scaffold for developing new herbicidal agents, and substitutions on the phenyl and pyrazole rings are critical for tuning the activity and selectivity.

Other In Vitro Mechanistic Studies (e.g., Antioxidant Activity)

The antioxidant potential of pyrazole derivatives has been a subject of scientific investigation. These compounds can exert antioxidant effects through various mechanisms, such as radical scavenging. nih.govresearchgate.net For instance, a series of synthesized 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives were evaluated and found to possess good antioxidant activity in assays like the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging test. nih.govresearchgate.net

Furthermore, pyrazol-quinazolinones have been studied for their radical scavenging capabilities. In one study, all tested compounds of this class demonstrated dose-dependent radical scavenging activity. acs.org A derivative with a chlorine substitution showed particularly strong inhibitory activity, even more potent than the standard antioxidant, ascorbic acid. acs.org Similarly, 5-bromo-3-methylindazoles have been identified as having dual functions, exhibiting both anti-α-glucosidase and antioxidant properties. newschool.edu Pyrazoles are also recognized for a wide array of other pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.gov

Optoelectronic Applications and Photophysical Characteristics

Pyrazole derivatives are gaining significant attention in the field of materials science, particularly for their optoelectronic properties. Their unique molecular structures make them suitable for applications in various semiconducting devices, including organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). researchgate.net

Research on fluorinated pyrazole derivatives, which are structurally related to 4-bromo-5-methyl-3-phenyl-1H-pyrazole, has indicated their potential as p-type semiconducting materials. researchgate.net These molecules can exhibit favorable π-π stacking interactions in their solid state, which is crucial for efficient charge transport in electronic devices. Theoretical and experimental studies on such compounds help in designing new conjugated pyrazole molecules with optimized properties for high-performance devices. researchgate.net The presence of halogen atoms like bromine can influence the electronic properties and intermolecular interactions, making bromo-substituted pyrazoles interesting candidates for further investigation in optoelectronics. mdpi.com

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is paramount for the advancement of chemical research. While general synthetic routes to substituted pyrazoles are established, future research should focus on creating novel, optimized pathways to 4-bromo-5-methyl-3-phenyl-1H-pyrazole that prioritize high yields, atom economy, and reduced environmental impact.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the exploration of:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Methods: Employing catalytic systems, including metal-based or organocatalysts, to facilitate reactions under milder conditions and with higher selectivity. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling have been utilized for the synthesis of aryl-substituted pyrazoles and could be adapted. researchgate.netnih.gov

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields, often with reduced side product formation.

A comparative analysis of existing and novel synthetic routes is crucial to identify the most sustainable and economically viable approach for the large-scale production of 4-bromo-5-methyl-3-phenyl-1H-pyrazole.

Advanced Spectroscopic and Computational Studies for Deeper Mechanistic Understanding

A thorough understanding of the structural and electronic properties of 4-bromo-5-methyl-3-phenyl-1H-pyrazole is fundamental to predicting its reactivity and biological interactions. While basic characterization is a standard practice, future research should delve into more advanced spectroscopic and computational analyses.

Detailed spectroscopic data for the closely related compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, is available and provides a solid foundation for comparison. mdpi.comspectrabase.com For the target compound, comprehensive analysis using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy will be essential to unambiguously assign all proton and carbon signals. Advanced solid-state NMR techniques could also provide insights into the compound's structure and packing in the solid state.

Table 1: Predicted Spectroscopic Data for 4-bromo-5-methyl-3-phenyl-1H-pyrazole

| Technique | Predicted Data |

| ¹H NMR | Chemical shifts for aromatic, methyl, and NH protons. |

| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule. |

| Mass Spectrometry | Expected molecular ion peak and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups. |

Note: This table is populated with predicted data. Experimental verification is a key future research direction.

Computational studies, employing methods such as Density Functional Theory (DFT), will be invaluable for corroborating experimental findings and providing a deeper understanding of the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. unar.ac.id Such studies can also be used to predict the molecule's reactivity and to model its interactions with biological targets. The crystal structure of the related compound 3-(4-bromophenyl)-5-methyl-1H-pyrazole has been reported, and obtaining the crystal structure of 4-bromo-5-methyl-3-phenyl-1H-pyrazole through X-ray crystallography would provide definitive information about its three-dimensional arrangement and intermolecular interactions in the solid state. unar.ac.id

Exploration of New Chemical Transformations and Derivatizations

The bromine atom at the 4-position of the pyrazole (B372694) ring serves as a versatile handle for a wide array of chemical transformations, making 4-bromo-5-methyl-3-phenyl-1H-pyrazole a valuable building block for the synthesis of more complex molecules. Future research should focus on systematically exploring its reactivity in various organic reactions.

Key areas for investigation include:

Cross-Coupling Reactions: The utility of bromo(hetero)arenes as substrates in transition-metal-catalyzed cross-coupling reactions is well-documented. mdpi.comspectrabase.com Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a diverse range of substituents at the 4-position, including aryl, alkyl, alkynyl, and amino groups. researchgate.netnih.gov

Metalation Reactions: Halogen-metal exchange reactions, typically using organolithium or Grignard reagents, can generate a nucleophilic pyrazole species that can then react with various electrophiles to introduce functional groups like carboxyl, hydroxyl, or formyl groups. nih.gov

Nucleophilic Aromatic Substitution: Although less common for electron-rich pyrazoles, the possibility of nucleophilic substitution of the bromine atom under specific conditions should be investigated.

Modifications of the Phenyl and Methyl Groups: The phenyl and methyl substituents also offer opportunities for further functionalization, such as electrophilic substitution on the phenyl ring or functionalization of the methyl group.

A systematic exploration of these transformations will lead to the creation of a library of novel pyrazole derivatives with a wide range of physicochemical properties, which can then be screened for various applications.

In-depth Investigations into In Vitro Biological Action Mechanisms and Targeted Molecular Interactions

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov This suggests that 4-bromo-5-methyl-3-phenyl-1H-pyrazole and its derivatives are promising candidates for drug discovery. Future research must, therefore, include comprehensive in vitro studies to elucidate their biological mechanisms of action and identify their specific molecular targets.

Initial research should involve screening 4-bromo-5-methyl-3-phenyl-1H-pyrazole against a panel of cancer cell lines, bacterial strains, and fungal pathogens to identify any potential therapeutic areas. For instance, some pyrazole derivatives have shown inhibitory activity against enzymes like α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes. nih.gov

Once a promising biological activity is identified, more in-depth studies will be required to understand the underlying mechanism. This could involve:

Enzyme Inhibition Assays: To determine if the compound inhibits the activity of specific enzymes.

Receptor Binding Assays: To investigate if the compound interacts with specific cellular receptors.

Gene and Protein Expression Analysis: To study the effect of the compound on the expression levels of key genes and proteins involved in disease pathways.

Molecular Docking and Simulation: To model the interaction of the compound with its putative biological target at the atomic level, providing insights into the binding mode and guiding the design of more potent analogs. nih.gov

The ultimate goal of this research is to identify the specific molecular targets of 4-bromo-5-methyl-3-phenyl-1H-pyrazole and its derivatives, which will be crucial for their further development as potential therapeutic agents.

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with targets like σ₁ receptors or carbonic anhydrase IX. For example, 5-(4-chlorophenyl)-3-trifluoromethyl derivatives show high affinity for carbonic anhydrase isoforms ().

- MD Simulations : Assess binding stability over 100-ns trajectories, focusing on halogen-bonding interactions mediated by bromine ().

- ADMET Prediction : Tools like SwissADME predict logP values (~3.5 for methyl esters), highlighting potential blood-brain barrier permeability ().

Validation : Compare computational results with experimental IC₅₀ values from kinase inhibition assays ().

What are the challenges in crystallizing halogenated pyrazole derivatives, and how can they be mitigated?

Advanced Research Question

Halogen atoms (e.g., bromine) often complicate crystallization:

- Solvent Selection : Use low-polarity solvents (e.g., hexane/ethyl acetate) to reduce disorder. For example, ethyl 1-(4-bromobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate crystallizes in monoclinic P2₁/c space groups with Z = 4 ().

- Temperature Control : Slow cooling (0.5°C/min) minimizes thermal motion artifacts ().

- Additives : Introduce co-crystallizing agents like tert-butylphosphonic acid to stabilize metal-coordinated derivatives ().

Troubleshooting : If twinning occurs, reprocess data with SHELXL’s TWIN/BASF commands ().

What spectroscopic techniques confirm the purity and regiochemistry of synthesized pyrazole derivatives?

Basic Research Question

- NMR : ¹H/¹³C NMR identifies regioselectivity. For example, the 4-bromo substituent deshields adjacent protons, causing downfield shifts (δ 7.8–8.2 ppm for phenyl groups) ().

- IR Spectroscopy : Carbothioamide derivatives show characteristic C=S stretches at 1250–1300 cm⁻¹ ().

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 591.431 for triazole hybrids) ().

Quality Control : Cross-reference melting points (e.g., 72–79°C for 4-bromo-3-methylpyrazole) with literature values ().

How do steric and electronic effects influence the reactivity of 4-bromo-5-methyl-3-phenyl-1H-pyrazole?

Advanced Research Question

- Steric Effects : Bulky 3-phenyl groups hinder nucleophilic attack at the 4-position, favoring substitution at the 5-methyl site ().

- Electronic Effects : Bromine’s electron-withdrawing nature activates the pyrazole ring for electrophilic substitution (e.g., nitration at the para position) ().

- Cross-Coupling : Suzuki-Miyaura reactions proceed efficiently due to bromine’s leaving-group ability, enabling aryl/hetaryl group introduction ().

Experimental Design : Use Hammett constants (σₚ for Br = +0.23) to predict substituent effects on reaction rates ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.